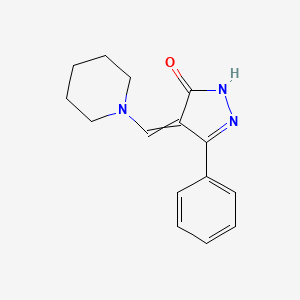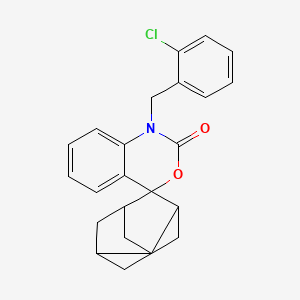![molecular formula C14H17N3O2 B3133883 N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline CAS No. 400074-68-2](/img/structure/B3133883.png)
N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline
Übersicht
Beschreibung
N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline, also known as NTVEA, is a chemical compound with a molecular formula of C16H20N4O2. It contains a total of 37 bonds; 20 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 imine (aliphatic), 1 secondary amine (aromatic), and 1 nitro group (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a seven-membered ring and a six-membered ring, along with multiple bonds and functional groups . The molecule has a molecular weight of 259.3 g/mol.Wissenschaftliche Forschungsanwendungen
Wet Air Oxidation of Nitrogen-containing Compounds
The Catalytic Wet Air Oxidation (CWAO) process is instrumental in treating toxic nitrogen-containing compounds, which are prevalent in chemical and pharmaceutical industries. This method is particularly efficient for oxidizing aniline, a model pollutant, highlighting the process's relevance for managing nitrogenous waste. The research emphasizes the selectivity towards organic by-products and inorganic forms of nitrogen, contributing to environmental management strategies (Oliviero, Barbier, & Duprez, 2003).
Nitrous Oxide Emissions from Aquaculture
The review on Nitrous Oxide (N2O) emissions from aquaculture systems underscores the significance of understanding nitrogen cycling, particularly in the context of greenhouse gas emissions. It explores the microbial pathways leading to N2O formation, providing a basis for developing mitigation strategies in nitrogen-rich environments, relevant to the broader applications of nitrogen-containing compounds (Hu et al., 2012).
Synthesis and Biological Properties of Azepine Derivatives
This review compiles fifty years of research on the synthesis, reactions, and biological properties of azepine derivatives, highlighting the therapeutic and pharmacological potential of seven-membered heterocyclic compounds. Such compounds, including variations related to the query compound, have scope for further exploration in drug development and other biological applications (Kaur et al., 2021).
Degradation Processes of Nitisinone
A study on Nitisinone (NTBC), which shares a nitro functional group with the query compound, focuses on its degradation processes, revealing insights into the stability and degradation pathways of such compounds. Understanding these processes is crucial for assessing the environmental impact and therapeutic applications of nitrogen-containing compounds (Barchańska et al., 2019).
Chemical Fixation of CO2 with Aniline Derivatives
Research on the reaction of anilines with CO2 to produce functionalized azoles demonstrates an innovative approach to utilizing carbon dioxide. This process, applicable to aniline derivatives, underscores the potential of such compounds in synthesizing valuable chemicals from abundant and environmental-friendly resources (Vessally et al., 2017).
Eigenschaften
IUPAC Name |
N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-17(19)14(13-9-5-2-6-10-15-13)11-16-12-7-3-1-4-8-12/h1,3-4,7-8,11,16H,2,5-6,9-10H2/b14-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKAYARDBWMEGG-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)C(=CNC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=NCC1)/C(=C/NC2=CC=CC=C2)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




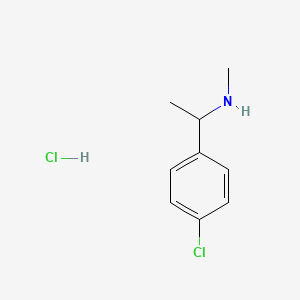

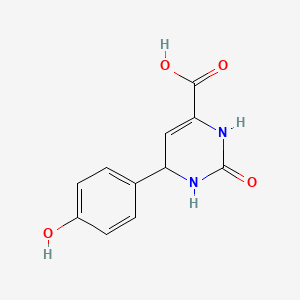

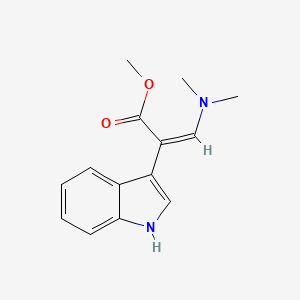
![2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide](/img/structure/B3133852.png)
![Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate](/img/structure/B3133855.png)
![N-(6-methoxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B3133859.png)
![Methyl 5-(3-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3133861.png)
![8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B3133867.png)
